molecular formula C13H15NO B11895836 1-(1,3,3a,8b-Tetrahydrocyclopenta[b]indol-4(2H)-yl)ethanone

1-(1,3,3a,8b-Tetrahydrocyclopenta[b]indol-4(2H)-yl)ethanone

Cat. No.: B11895836
M. Wt: 201.26 g/mol
InChI Key: GDXWSNQSFCOSQI-UHFFFAOYSA-N
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Description

1-(1,3,3a,8b-Tetrahydrocyclopenta[b]indol-4(2H)-yl)ethanone is a complex organic compound that belongs to the class of cyclopenta[b]indoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3,3a,8b-Tetrahydrocyclopenta[b]indol-4(2H)-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the nitration of N-acyl-7-methyl-1,3a,4,8b-tetrahydrocyclopenta[b]indole with a mixture of ammonium nitrate and trifluoroacetic anhydride, followed by reduction with iron(II) hydroxide in water to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1,3,3a,8b-Tetrahydrocyclopenta[b]indol-4(2H)-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form indoloquinones.

    Reduction: Reduction reactions can convert it to hexahydro derivatives.

    Substitution: It can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include indoloquinones, hexahydro derivatives, and various substituted cyclopenta[b]indoles.

Scientific Research Applications

1-(1,3,3a,8b-Tetrahydrocyclopenta[b]indol-4(2H)-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a reactant in the synthesis of various indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 1-(1,3,3a,8b-Tetrahydrocyclopenta[b]indol-4(2H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is known to interact with cellular proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • N-acetyl-1,3a,4,8b-tetrahydrocyclopenta[b]indole
  • N-p-tolylsulfonyl-1,3a,4,8b-tetrahydrocyclopenta[b]indole
  • Hexahydrocyclopenta[b]indole derivatives

Uniqueness

1-(1,3,3a,8b-Tetrahydrocyclopenta[b]indol-4(2H)-yl)ethanone is unique due to its specific structural features and the presence of the ethanone group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-9(15)14-12-7-3-2-5-10(12)11-6-4-8-13(11)14/h2-3,5,7,11,13H,4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXWSNQSFCOSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2CCCC2C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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